molecular formula C17H16F3NO2S B2890450 (2,5-Dimethylfuran-3-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone CAS No. 2034262-78-5

(2,5-Dimethylfuran-3-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

Cat. No. B2890450
CAS RN: 2034262-78-5
M. Wt: 355.38
InChI Key: BUPWZWWVIKXMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethylfuran-3-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative that is synthesized by the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2-(4-(trifluoromethyl)phenyl)thiazolidin-3-amine.

Scientific Research Applications

Trifluoromethyl Group in Drug Development

The trifluoromethyl group is a common functional group in pharmaceuticals . It’s found in many FDA-approved drugs over the last 20 years . The trifluoromethyl group can enhance the pharmacological activities of drugs, making them more effective .

Imidazole Containing Compounds

Although not directly related to your compound, imidazole is a similar heterocyclic moiety that has a broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Peroxisome Proliferator-Activated Receptor Agonist

Compounds similar to yours, such as “{2-Methyl-4- { {4-methyl-2- [4- (trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid”, can act as a peroxisome proliferator-activated receptor agonist . They play an important role in the regulation of central inflammation and can be used to control brain inflammation processes .

Chemical Probe Synthesis

Compounds with similar structures, such as “(4- (3- (Trifluoromethyl)-3 H -diazirin-3-yl)-2- ((trimethylsilyl)ethynyl)phenyl)methanol”, are used for chemical probe synthesis . This trifunctional building block contains a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle .

Asymmetric Nucleophilic Fluorination of Sulfoniums

Another similar compound, “((S)-3- (3,5-Bis (trifluoromethyl)phenyl)-1- (2′- (3- (3,5-bis (trifluoromethyl)phenyl)ureido)- [1,1′-binaphthalen]-2-yl)-1-isopropylurea”, is a hydrogen bonding phase-transfer catalyst capable of activating CsF for the asymmetric nucleophilic fluorination of sulfoniums .

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2S/c1-10-9-14(11(2)23-10)15(22)21-7-8-24-16(21)12-3-5-13(6-4-12)17(18,19)20/h3-6,9,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPWZWWVIKXMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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